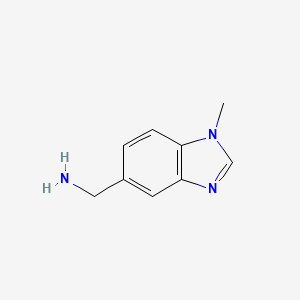

(1-Methylbenzimidazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(1-methylbenzimidazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-6-11-8-4-7(5-10)2-3-9(8)12/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRIYGGJCVRRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747409-26-3 | |

| Record name | (1-methyl-1H-1,3-benzodiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylbenzimidazol 5 Yl Methanamine and Its Key Precursors

Strategies for Benzimidazole (B57391) Ring Formation and Functionalization

Condensation Reactions with Ortho-Phenylenediamines and Derivatives

The most prevalent method for synthesizing the benzimidazole ring is the Phillips reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. researchgate.net For the synthesis of a precursor to (1-Methylbenzimidazol-5-yl)methanamine, a substituted ortho-phenylenediamine is required to install the necessary functional group at the future C-5 position.

A logical precursor is 5-cyanobenzimidazole. This intermediate can be synthesized by reacting 3,4-diaminobenzonitrile (B14204) with formic acid. The reaction involves the initial formation of an N-formyl intermediate, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzimidazole ring.

Table 1: Example of Benzimidazole Ring Formation

| Reactants | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Diaminobenzonitrile | Formic Acid (HCOOH) | Reflux | 5-Cyanobenzimidazole | General Method researchgate.net |

| o-Phenylenediamine (B120857) and Aromatic Aldehydes | Various catalysts (e.g., ZnO-NPs, mineral acids) | Reflux or Microwave | 2-Substituted Benzimidazoles | nih.gov |

Cyclization Approaches for Substituted Benzimidazoles

Alternative cyclization strategies often employ aldehydes instead of carboxylic acids, which typically yield 2-substituted benzimidazoles. One-pot methods involving the reductive cyclization of a substituted 2-nitroaniline (B44862) with an aldehyde have also been developed. medcraveonline.com For instance, reacting 4-methylamino-3-nitrobenzoate with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) can directly lead to a substituted 1-methylbenzimidazole (B167850) derivative. medcraveonline.com

Another approach is the oxidative cyclization of N-substituted o-phenylenediamines, which can be achieved using various oxidants. These methods offer different pathways to functionalized benzimidazoles, allowing for flexibility in precursor selection based on the availability of starting materials.

Introduction of the Methanamine Moiety at the C-5 Position

The introduction of the aminomethyl group (-CH₂NH₂) is a critical transformation. This can be accomplished via several standard organic chemistry pathways, most notably through the reduction of a nitrile or a reductive amination of an aldehyde. A logical synthetic sequence involves first synthesizing 1-methyl-5-cyanobenzimidazole and then reducing the cyano group to the primary amine. This sequence prevents potential side reactions with the primary amine during the N-methylation step.

The reduction of the nitrile group in 1-methyl-5-cyanobenzimidazole is a highly efficient method. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) are commonly used for this transformation. byjus.com The reaction proceeds via nucleophilic attack of hydride ions on the carbon atom of the nitrile, ultimately yielding the primary amine after an aqueous workup. masterorganicchemistry.comic.ac.ukyoutube.com Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere can also achieve this reduction. researchgate.net

Reductive Amination Pathways

Reductive amination provides an alternative route to the methanamine group. This pathway requires the precursor 1-methylbenzimidazole-5-carboxaldehyde. The aldehyde is first treated with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine in situ. This imine is then reduced without isolation using a suitable reducing agent.

Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is crucial to ensure that the imine is reduced selectively without affecting the aldehyde starting material.

Table 2: Reductive Amination Pathway

| Precursor | Reagents | Intermediate | Reducing Agent | Final Product |

|---|---|---|---|---|

| 1-Methylbenzimidazole-5-carboxaldehyde | Ammonia (NH₃) | Imine | H₂/Catalyst or NaBH₃CN | (1-Methylbenzimidazol-5-yl)methanamine |

Nucleophilic Substitution Reactions in Benzimidazole Synthesis

A third pathway to introduce the methanamine moiety involves a nucleophilic substitution reaction. This route begins with a precursor such as 5-(halomethyl)-1-methylbenzimidazole (e.g., 5-(chloromethyl)-1-methylbenzimidazole). researchgate.netijsrst.com

The primary amine can be introduced by direct reaction with ammonia. However, this method often leads to over-alkylation, producing secondary and tertiary amines as byproducts. A more controlled method is the Gabriel synthesis. In this approach, the 5-(halomethyl) intermediate is reacted with potassium phthalimide (B116566). The resulting N-substituted phthalimide is then cleaved, typically by hydrolysis with a strong acid (e.g., HCl) or by hydrazinolysis with hydrazine (B178648) (N₂H₄), to release the desired primary amine cleanly. researchgate.net

Methylation Strategies at the N-1 Position

The final structural feature of the target compound is the methyl group at the N-1 position of the benzimidazole ring. N-alkylation of the benzimidazole core is typically performed by treating the NH-benzimidazole with a methylating agent in the presence of a base. tsijournals.com

The choice of base and methylating agent can influence the regioselectivity of the reaction. Since the two nitrogen atoms in an unsubstituted benzimidazole are tautomeric, methylation can potentially occur at either N-1 or N-3. For a C-5 substituted benzimidazole, these positions are distinct. Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and methyl trifluoroacetate. chemicalbook.com The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) or acetone (B3395972), with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the imidazole (B134444) nitrogen, forming a more nucleophilic anion that then reacts with the methylating agent.

As mentioned, a synthetically advantageous strategy is to perform the methylation on an intermediate like 5-cyanobenzimidazole prior to the reduction step. This protects the final methanamine group from undesired methylation reactions.

Table 3: N-Methylation of Benzimidazole Intermediate

| Substrate | Methylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-Cyanobenzimidazole | Methyl Iodide (CH₃I) | K₂CO₃ | DMF | 1-Methyl-5-cyanobenzimidazole | tsijournals.com |

| Benzimidazole | Methyl trifluoroacetate | CH₃ONa / NaH | DMF | 1-Methylbenzimidazole | chemicalbook.com |

N-Alkylation Techniques for Benzimidazole Derivatives

The introduction of an alkyl group onto the nitrogen atom of the benzimidazole ring is a fundamental transformation in the synthesis of a vast array of derivatives. A variety of methods have been developed for this purpose, often employing a benzimidazole substrate and an alkylating agent in the presence of a base.

Commonly, the benzimidazolate anion is generated using bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone. researchgate.net The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity. For instance, the use of powdered potassium hydroxide (B78521) (KOH) in acetone at room temperature with a slight excess of an alkyl halide has been reported as a convenient method for mono-alkylation. semanticscholar.org

Phase-transfer catalysis (PTC) offers another effective approach, particularly for reactions in biphasic systems. This technique involves the use of a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to shuttle the benzimidazolate anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. nih.gov This can lead to milder reaction conditions and improved yields.

Recent advancements have also explored more sustainable conditions. One such method describes the N-alkylation of benzimidazoles in an aqueous medium using sodium dodecyl sulfate (SDS) as a surfactant. This approach mitigates the need for volatile organic solvents, and for reactive alkyl halides, the reaction can proceed at ambient temperature, offering a greener alternative. semanticscholar.org

Table 1: Comparison of N-Alkylation Techniques for Benzimidazole Derivatives

| Method | Typical Base(s) | Solvent(s) | Key Features |

|---|---|---|---|

| Conventional | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetone | Widely applicable, good yields. researchgate.net |

| Powdered KOH | KOH | Acetone | Mild, room temperature conditions. semanticscholar.org |

| Phase-Transfer Catalysis (PTC) | K₂CO₃ | Biphasic (e.g., Toluene/Water) | Utilizes a catalyst (e.g., TBAB) to enhance reactivity. nih.gov |

| Aqueous Surfactant | NaOH | Water with SDS | Environmentally friendly, avoids volatile organic solvents. semanticscholar.org |

Regioselective Methylation Protocols

For unsymmetrically substituted benzimidazoles, such as the precursor (1H-Benzimidazol-5-yl)methanamine, N-methylation can result in a mixture of two regioisomers (N1 and N3). Achieving regioselectivity is therefore a critical challenge. The outcome of the methylation is influenced by the electronic and steric properties of the substituents on the benzimidazole ring, as well as the reaction conditions.

The synthesis of (1-Methylbenzimidazol-5-yl)methanamine would likely start from a precursor such as 3,4-diaminobenzonitrile. Cyclization with a formic acid equivalent would yield 5-cyanobenzimidazole. This intermediate presents two nitrogen atoms for methylation. The electron-withdrawing nature of the cyano group at the 5-position influences the nucleophilicity of the imidazole nitrogens. Generally, alkylation of 5-substituted benzimidazoles with electron-withdrawing groups tends to favor the N1 isomer, which is sterically less hindered.

A highly efficient and regioselective method for the N-methylation of (benz)imidazoles has been developed that furnishes the sterically more hindered isomer, which is typically the minor product. mdpi.com This methodology employs specific reagents and mild conditions to control the site of methylation, proving valuable for accessing specific isomers that are difficult to obtain through traditional methods. mdpi.com

Biocatalysis offers a powerful tool for achieving high regioselectivity. Engineered methyltransferases have been utilized in a cyclic cascade system for the selective methylation of 5-substituted benzimidazoles. researchgate.net For example, a study demonstrated the selective methylation of 5-aminobenzimidazole, a close analogue to the target precursor, using an engineered transferase. This enzymatic approach can provide excellent control over regioselectivity under mild, environmentally friendly conditions. researchgate.netnih.gov

Table 2: Regioselective N-Methylation Strategies

| Strategy | Description | Expected Outcome for 5-Substituted Benzimidazoles |

|---|---|---|

| Steric & Electronic Control | Exploits the inherent steric and electronic properties of the substrate and reagents. | Electron-withdrawing groups at C5 often favor N1 methylation. chemmethod.com |

| Directed Methylation | Utilizes specific reagents and conditions designed to favor the formation of the sterically hindered isomer. mdpi.com | Can provide access to the less common N3-methylated product. |

| Biocatalysis | Employs engineered enzymes (methyltransferases) to catalyze the methylation at a specific nitrogen. researchgate.net | Offers high to excellent regioselectivity for a specific isomer (e.g., N1 or N3). researchgate.net |

Green Chemistry Approaches in the Synthesis of (1-Methylbenzimidazol-5-yl)methanamine

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce waste, avoid hazardous substances, and improve energy efficiency. zenodo.org These approaches can be implemented at various stages of the synthesis of (1-Methylbenzimidazol-5-yl)methanamine.

A key step in the synthesis is the formation of the benzimidazole ring, typically through the condensation of an o-phenylenediamine derivative (like 3,4-diaminobenzonitrile) with a carboxylic acid or its equivalent. Green approaches for this cyclization include:

Catalyst-free and Solvent-free reactions: Some benzimidazole syntheses can be achieved by heating the reactants together without any solvent or catalyst, which significantly reduces waste. chemmethod.com

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions or using green solvents like water or polyethylene (B3416737) glycol (PEG). mdpi.com

Use of green catalysts: A variety of environmentally benign catalysts have been employed, including Lewis acids like zinc acetate, ceric ammonium nitrate, and solid-supported catalysts like montmorillonite (B579905) K10 clay, which can often be recovered and reused. mdpi.comrsc.org

For the subsequent reduction of the nitrile group in 5-cyanobenzimidazole to the methanamine, catalytic hydrogenation is a green alternative to stoichiometric reducing agents like lithium aluminum hydride. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate (B1220265) with a catalyst (e.g., Palladium on carbon), is an atom-economical and safer method. chemmethod.com

As mentioned in the previous sections, the use of aqueous reaction media for N-alkylation and biocatalytic approaches for regioselective methylation are also significant green chemistry strategies that can be applied to the synthesis of the final target compound. semanticscholar.orgresearchgate.net The use of deep eutectic solvents (DESs) as both a reaction medium and reagent is another innovative green approach that has been successfully applied to the synthesis of benzimidazole derivatives, offering high yields and simplified work-up procedures.

Table 3: Green Chemistry Strategies in Benzimidazole Synthesis

| Synthetic Step | Conventional Method | Green Alternative(s) |

|---|---|---|

| Benzimidazole Ring Formation | Condensation in high-boiling solvents (e.g., polyphosphoric acid). | Microwave-assisted synthesis, solvent-free reactions, use of reusable catalysts (e.g., zeolites, clays), deep eutectic solvents. mdpi.comrsc.org |

| Nitrile Reduction | Stoichiometric hydrides (e.g., LiAlH₄). | Catalytic hydrogenation, catalytic transfer hydrogenation. chemmethod.com |

| N-Methylation | Use of volatile organic solvents (e.g., DMF, acetone). | Reactions in aqueous media with surfactants, biocatalysis. semanticscholar.orgresearchgate.net |

Chemical Reactivity and Derivatization of 1 Methylbenzimidazol 5 Yl Methanamine

Reactions Involving the Primary Amine Functionality

The primary aminomethyl group at the 5-position of the benzimidazole (B57391) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen bonds, enabling the synthesis of a diverse array of derivatives.

Schiff Base Formation and Imine Chemistry

The reaction of the primary amine of (1-Methylbenzimidazol-5-yl)methanamine with aldehydes or ketones under acidic or thermal conditions yields Schiff bases, also known as imines. This condensation reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. ajgreenchem.comthieme-connect.de The formation of these imines is a versatile method for introducing a wide range of substituents, as the properties of the resulting Schiff base can be tuned by the choice of the carbonyl compound. nih.gov

The general reaction involves refluxing the benzimidazole derivative with various aromatic or aliphatic aldehydes in a suitable solvent, such as ethanol. researchgate.netmdpi.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). operachem.com

| Benzimidazole Reactant | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Various aromatic aldehydes | Reflux | Schiff base derivatives | researchgate.net |

| 2-amino Benzimidazole | Substituted aldehydes and ketones | Not specified | Substituted Benzimidazole with imine linkage | researchgate.net |

| Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Substituted amines | Hot ethanoic solution, reflux for 4 h | Schiff bases (3.a–f) | nih.gov |

Acylation and Sulfonylation Reactions

The primary amine of (1-Methylbenzimidazol-5-yl)methanamine can readily undergo acylation and sulfonylation. Acylation involves the reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amide and sulfonamide derivatives often exhibit altered physical, chemical, and biological properties compared to the parent amine.

Mannich Reactions and Multi-component Condensations

(1-Methylbenzimidazol-5-yl)methanamine can act as the amine component in Mannich reactions. This three-component condensation involves an active hydrogen compound, formaldehyde (B43269), and an amine (primary or secondary). chitkara.edu.in In this context, the primary amine of the title compound would react with formaldehyde and a suitable active hydrogen compound to yield a Mannich base. nih.govorientjchem.org These reactions are valuable for constructing more complex molecules in a single step. tandfonline.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating molecular diversity. Benzimidazole derivatives are frequently used as building blocks in MCRs. For instance, a one-pot synthesis of 2-(2-aminothiophene)-benzimidazoles has been achieved through a modified Gewald multicomponent reaction involving 2-(cyanomethyl)-benzimidazoles, aldehydes, and elemental sulfur. researchgate.netresearchgate.net While not directly involving the 5-aminomethyl group, these examples highlight the utility of the benzimidazole scaffold in such convergent synthetic approaches. rsc.orgnih.govnih.gov

| Benzimidazole Reactant | Other Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-substituted benzimidazole | Formaldehyde, secondary amine | Mannich Reaction | Mannich bases | nih.gov |

| Benzimidazole | 3-chloro benzaldehyde, N-Phenyl urea | Three-component Mannich reaction | Mannich base benzimidazole derivative (CB-1) | tandfonline.com |

| 2-substituted benzimidazoles | Formalin, benzamide (B126) (active hydrogen compound) | Mannich Reaction | Mannich bases | chitkara.edu.in |

Functionalization of the Benzimidazole Ring System

The benzimidazole ring itself is an aromatic system that can undergo various substitution reactions, allowing for further modification of the molecule.

Electrophilic Aromatic Substitution (General to benzimidazoles)

The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The positions for substitution (4, 5, 6, and 7) are influenced by the directing effects of the substituents on the ring. chemicalbook.com In (1-Methylbenzimidazol-5-yl)methanamine, the imidazole (B134444) ring acts as an electron-donating group, generally activating the benzene ring towards electrophilic attack. The 1-methyl group and the 5-aminomethyl group will further influence the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The substitution pattern is determined by the interplay of the electronic effects of these groups, which direct incoming electrophiles to specific positions on the benzene ring. masterorganicchemistry.com For instance, nitration of 2-amino-1-methyl benzimidazole yields a mixture of 5- and 6-substituted derivatives. longdom.org

Nucleophilic Additions and Substitutions on Ring Atoms

Nucleophilic substitution on the benzimidazole ring is less common on the carbocyclic part but can occur on the imidazole ring, particularly at the 2-position, especially if a leaving group is present. chemicalbook.com For example, 2-chloro-1-methyl benzimidazole readily reacts with nucleophiles like sodium methoxide. longdom.orgresearchgate.net While the title compound does not have a leaving group at the 2-position, this position is inherently electron-deficient and can be targeted for functionalization. chemicalbook.com Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) has been demonstrated in benzimidazole derivatives, where a nucleophile pendant to the ring displaces a leaving group on the aromatic system. nih.gov There are also methods for synthesizing benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines via nucleophilic addition of 2-aryl benzimidazoles to alkynyl bromides. researchgate.net

Transformations Leading to Complex Heterocyclic Systems

Extensive searches of scientific literature and chemical databases did not yield specific documented examples of the direct transformation of (1-Methylbenzimidazol-5-yl)methanamine into complex heterocyclic systems such as oxadiazole and thiadiazole derivatives, nor its direct application in the formation of bridging ligand architectures. The following sections outline the general synthetic strategies for these classes of compounds, noting the absence of specific data for the requested starting material.

Formation of Oxadiazole and Thiadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings typically involves the cyclization of intermediates derived from carboxylic acids or their derivatives, such as hydrazides. A common pathway to oxadiazoles (B1248032) involves the dehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. For thiadiazoles, a frequent route is the reaction of acyl hydrazides with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent.

While these general methodologies are well-established for a variety of benzimidazole-containing precursors, no specific literature detailing the application of these synthetic routes starting from (1-Methylbenzimidazol-5-yl)methanamine has been identified. For instance, studies on related compounds, such as those derived from (1H-benzo[d]imidazol-2-yl)methanamine, have shown successful synthesis of oxadiazole derivatives through multi-step processes. These processes often involve the initial acylation of the methanamine nitrogen, followed by conversion to a hydrazide, and subsequent cyclization. However, equivalent reaction schemes and detailed research findings for the 1-methyl-5-methanamine isomer are not presently available in published literature.

Table 1: General Synthetic Approaches for Oxadiazole and Thiadiazole Formation (Hypothetical for (1-Methylbenzimidazol-5-yl)methanamine)

| Heterocycle | General Precursor | Common Reagents | Status for (1-Methylbenzimidazol-5-yl)methanamine |

| 1,3,4-Oxadiazole | Acylhydrazide | POCl₃, SOCl₂, TsCl | No specific data found |

| 1,3,4-Thiadiazole | Acylhydrazide | P₂S₅, Lawesson's reagent | No specific data found |

Bridging Ligand Architectures

Bridging ligands are polydentate ligands that can coordinate to two or more metal centers simultaneously, leading to the formation of polynuclear complexes or coordination polymers. The benzimidazole moiety, with its multiple nitrogen atoms, is a common component in the design of such ligands. The methanamine group at the 5-position of (1-Methylbenzimidazol-5-yl)methanamine could potentially be derivatized to introduce additional coordinating sites, thereby creating a bridging ligand.

For example, reaction of the primary amine with multidentate chelating agents could yield a ligand capable of bridging metal ions. However, a thorough review of the chemical literature, including crystallographic databases, did not reveal any instances where (1-Methylbenzimidazol-5-yl)methanamine has been utilized as a precursor for or as a bridging ligand itself in reported coordination complexes or polymers. Research in this area has focused on other substituted benzimidazole derivatives, but not on the specific compound of interest.

Table 2: Potential Coordination Sites of (1-Methylbenzimidazol-5-yl)methanamine for Ligand Formation

| Potential Coordinating Atom | Location | Involvement in Bridging | Documented Examples |

| N1 (imidazole) | Benzimidazole ring | Possible | No specific data found |

| N3 (imidazole) | Benzimidazole ring | Possible | No specific data found |

| N (amine) | Methanamine side chain | Possible after derivatization | No specific data found |

Coordination Chemistry and Ligand Applications of 1 Methylbenzimidazol 5 Yl Methanamine

Design Principles for Benzimidazole-Based Ligands

The design of benzimidazole-based ligands for coordination chemistry is guided by a set of well-established principles that leverage the structural and electronic properties of the benzimidazole (B57391) scaffold. These principles are crucial for tailoring ligands to achieve desired coordination numbers, geometries, and catalytic activities in the resulting metal complexes.

The benzimidazole core, an aromatic heterocyclic compound, offers a rich platform for ligand design due to its inherent properties. It contains both a pyridine-type nitrogen atom (N1) and a pyrrole-type nitrogen atom (N3), making it an excellent N-donor ligand. The specific design considerations for ligands like (1-Methylbenzimidazol-5-yl)methanamine would include:

Donor Atom Availability: The primary coordination site in (1-Methylbenzimidazol-5-yl)methanamine is the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. The methyl group at the N1 position prevents its participation in coordination, thus directing metal binding to the N3 atom. The methanamine substituent at the C5 position introduces an additional primary amine nitrogen, which can also act as a donor site. This allows the ligand to potentially act as a monodentate or a bidentate chelating agent.

Substituent Effects: The nature and position of substituents on the benzimidazole ring play a critical role in modulating the electronic and steric properties of the ligand. The methyl group at the N1 position is an electron-donating group, which increases the electron density on the imidazole ring and can enhance the donor capacity of the N3 atom. The methanamine group at the C5 position can influence the ligand's solubility and its ability to form hydrogen bonds, which can be important for the self-assembly of supramolecular structures.

Chelate Ring Formation: When (1-Methylbenzimidazol-5-yl)methanamine acts as a bidentate ligand, coordinating through both the imidazole N3 and the amine nitrogen, it forms a seven-membered chelate ring with the metal center. The stability of such a chelate ring is a key consideration in ligand design, as it is influenced by factors such as ring size, strain, and the nature of the metal ion.

Steric Hindrance: The substituents on the benzimidazole ring can introduce steric hindrance around the metal center, which can influence the coordination number, geometry, and reactivity of the resulting complex. In the case of (1-Methylbenzimidazol-5-yl)methanamine, the steric bulk is relatively low, which might favor the formation of complexes with higher coordination numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes is crucial to determine their structure, composition, and properties.

Transition Metal Complexes (e.g., Fe, Ni, Cu, Mn, Co, Zn)

While specific studies detailing the synthesis of transition metal complexes with (1-Methylbenzimidazol-5-yl)methanamine are not readily found in the surveyed literature, the general synthetic routes for analogous benzimidazole ligands are well-documented. These methods would likely be applicable. For instance, the reaction of (1-Methylbenzimidazol-5-yl)methanamine with metal chlorides, nitrates, or acetates of iron, nickel, copper, manganese, cobalt, or zinc in solvents like ethanol, methanol, or acetonitrile (B52724) would be a common approach.

The resulting complexes would be characterized by a variety of techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Spectroscopic Methods (FT-IR, UV-Vis): FT-IR spectroscopy would be used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. UV-Vis spectroscopy would provide information about the electronic transitions within the complex and the coordination geometry around the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the metal ion.

Due to the lack of specific experimental data in the literature for complexes of (1-Methylbenzimidazol-5-yl)methanamine, a data table of synthesized complexes cannot be provided.

Structural Diversity of Coordination Modes (N-Donor, N,N-Donor, etc.)

(1-Methylbenzimidazol-5-yl)methanamine possesses two potential nitrogen donor atoms: the imidazole nitrogen (N3) and the primary amine nitrogen of the methanamine group. This allows for a variety of coordination modes.

Monodentate N-donor: The ligand can coordinate to a metal center solely through the imidazole N3 atom. This is a common coordination mode for simple benzimidazole derivatives.

Bidentate N,N-donor: The ligand can act as a chelating ligand, coordinating to the same metal center through both the imidazole N3 atom and the amine nitrogen. This would result in the formation of a seven-membered chelate ring.

Bridging Ligand: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the imidazole and amine nitrogens coordinating to different metal ions.

The preferred coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. Without specific structural studies on complexes of (1-Methylbenzimidazol-5-yl)methanamine, the exact coordination modes it adopts with different transition metals remain to be experimentally determined.

Catalytic Applications of (1-Methylbenzimidazol-5-yl)methanamine Metal Complexes

Metal complexes derived from benzimidazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. However, specific reports on the catalytic applications of (1-Methylbenzimidazol-5-yl)methanamine metal complexes are scarce in the reviewed scientific literature. The following sections discuss the potential applications based on the known reactivity of similar complexes.

Homogeneous Catalysis

Metal complexes of (1-Methylbenzimidazol-5-yl)methanamine would be expected to be soluble in common organic solvents, making them suitable candidates for homogeneous catalysis. In a homogeneous catalytic system, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity due to the well-defined nature of the active catalytic species. The ligand would play a crucial role in stabilizing the metal center, tuning its reactivity, and potentially influencing the stereochemistry of the reaction.

Oxidation Reactions (e.g., Olefins, Alcohols, Aromatic Compounds)

Transition metal complexes are well-known catalysts for a wide range of oxidation reactions. Complexes of iron, manganese, copper, and cobalt with nitrogen-donor ligands have been extensively studied for their ability to activate oxidants like hydrogen peroxide, peroxy acids, or molecular oxygen for the oxidation of various organic substrates.

Oxidation of Olefins: Metal complexes of (1-Methylbenzimidazol-5-yl)methanamine could potentially catalyze the epoxidation of olefins or their oxidative cleavage. The electronic and steric properties of the ligand would influence the selectivity of the reaction, for example, favoring the formation of epoxides over other oxidation products.

Oxidation of Alcohols: These complexes could also be active in the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The choice of metal and oxidant would be critical in achieving high yields and selectivities.

Oxidation of Aromatic Compounds: The hydroxylation of aromatic compounds is another important transformation that could potentially be catalyzed by these complexes. The ligand environment around the metal center would be key to controlling the regioselectivity of the hydroxylation.

Detailed research findings and data tables on the catalytic performance of (1-Methylbenzimidazol-5-yl)methanamine metal complexes in these specific oxidation reactions are not available in the current body of scientific literature. Further experimental investigation is required to explore and quantify the catalytic potential of these compounds.

Hydroamination Reactions

Currently, there is a lack of specific studies in the scientific literature detailing the use of (1-Methylbenzimidazol-5-yl)methanamine or its metal complexes as catalysts for hydroamination reactions. While benzimidazole-containing ligands are utilized in various catalytic transformations due to their effective coordination with transition metals, specific data on the catalytic activity, substrate scope, and efficiency of complexes derived from this particular ligand in hydroamination are not available. Research in this area is essential to determine the potential of this ligand scaffold in such applications.

Other Organic Transformations Catalyzed by Benzimidazole-Amine Complexes

Complexes involving benzimidazole-amine ligands have been explored as catalysts in a range of organic transformations. However, specific research pinpointing the catalytic role of complexes derived from (1-Methylbenzimidazol-5-yl)methanamine is not found in the current body of scientific literature. General studies on related benzimidazole derivatives suggest potential applicability in reactions such as oxidation, reduction, and cross-coupling reactions, but dedicated studies are required to validate these possibilities for the 1-methyl-5-methanamine derivative.

Supramolecular Assembly and Crystal Engineering with (1-Methylbenzimidazol-5-yl)methanamine Scaffolds

The field of supramolecular chemistry and crystal engineering often utilizes benzimidazole derivatives due to their ability to form predictable and stable structures through hydrogen bonding and metal coordination. The (1-Methylbenzimidazol-5-yl)methanamine scaffold possesses both a hydrogen bond donor (the amine group) and acceptor sites (the benzimidazole nitrogen), making it a theoretically interesting candidate for constructing supramolecular assemblies.

However, a detailed search of crystallographic databases and chemical literature does not reveal specific studies on the supramolecular assembly or crystal engineering using (1-Methylbenzimidazol-5-yl)methanamine as the primary building block. While general principles of crystal engineering with benzimidazoles are well-established, the specific packing motifs, hydrogen bonding networks, and coordination polymers that could be formed with this particular ligand have not been experimentally determined or reported. Further research is necessary to explore and understand the potential of this compound in the design and synthesis of novel supramolecular architectures.

Advanced Spectroscopic and Structural Characterization of 1 Methylbenzimidazol 5 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

For (1-Methylbenzimidazol-5-yl)methanamine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring, the N-methyl group, and the aminomethyl (-CH₂NH₂) group. The aromatic protons would typically appear in the downfield region (approx. 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The N-methyl protons would likely present as a sharp singlet further upfield, and the methylene (B1212753) protons of the methanamine group would also be expected to produce a singlet, though its chemical shift would be influenced by the adjacent amine.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the benzimidazole core structure, while distinct signals for the N-methyl carbon and the methylene carbon would be crucial for confirming the identity of the compound. General studies on benzimidazole derivatives are available, but specific chemical shift data for (1-Methylbenzimidazol-5-yl)methanamine could not be located. nih.govmdpi.com

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity between atoms. A COSY spectrum for this compound would show correlations between adjacent protons, which would be invaluable for definitively assigning the signals of the aromatic protons on the benzimidazole ring. However, no specific 2D NMR studies for (1-Methylbenzimidazol-5-yl)methanamine were found.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of (1-Methylbenzimidazol-5-yl)methanamine would be expected to display characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic parts of the molecule, and C=N and C=C stretching vibrations characteristic of the benzimidazole ring system. nih.govmdpi.comresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a complete vibrational analysis. nih.govnih.gov While general vibrational modes for benzimidazoles are understood, a specific frequency table for the title compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. The mass spectrum of (1-Methylbenzimidazol-5-yl)methanamine would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage at the bond connecting it to the benzimidazole ring, leading to a stable benzimidazolyl cation. Further fragmentation of the benzimidazole ring itself can also be expected. Studies on related benzimidazole derivatives show common fragmentation pathways, but a detailed analysis specific to (1-Methylbenzimidazol-5-yl)methanamine is not published. researchgate.netjournalijdr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of (1-Methylbenzimidazol-5-yl)methanamine is expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions within the conjugated benzimidazole ring system. The position and intensity of these bands are sensitive to the substitution on the ring. While spectra for the parent 1-methylbenzimidazole (B167850) exist nist.gov, data for the 5-methanamine derivative, which would show the influence of this auxochromic group, could not be found.

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. Despite the existence of crystal structures for some complex derivatives of 1-methylbenzimidazole researchgate.net, the crystal structure for (1-Methylbenzimidazol-5-yl)methanamine has not been reported in the searched literature.

Determination of Molecular Geometry and Conformation

The precise molecular geometry of (1-Methylbenzimidazol-5-yl)methanamine is best determined by single-crystal X-ray diffraction. nih.gov While specific crystallographic data for the title compound were not found in the reviewed literature, extensive studies on closely related benzimidazole derivatives allow for a detailed prediction of its structural characteristics.

The core of the molecule is the benzimidazole ring system, which is known to be essentially planar. nih.govnih.gov For instance, in a study of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the benzimidazole ring system was found to be planar with a root-mean-square deviation of only 0.0084 Å. nih.gov Similarly, the fused-ring system in another derivative was reported as essentially planar, with a maximum deviation of 0.019 (1) Å. nih.gov This planarity is a key feature, influencing how the molecules stack and interact in the solid state.

The methanamine group (-CH₂NH₂) attached at the 5-position and the methyl group (-CH₃) at the N1-position are the main substituents. The conformation of the molecule will be determined by the rotation around the single bonds connecting these groups to the benzimidazole core. In a related structure, bis((1-methylbenzimidazol-2-yl)methyl)amine, the molecule was found to adopt a nearly V-shaped conformation. researchgate.net For (1-Methylbenzimidazol-5-yl)methanamine, the torsion angles involving the C5-C(methylene) bond will define the orientation of the aminomethyl substituent relative to the planar ring. These angles are influenced by steric hindrance and the formation of intra- and intermolecular interactions.

The bond lengths and angles within the benzimidazole core are expected to be consistent with those observed in similar structures. A summary of typical bond lengths from a related benzimidazole derivative is presented below.

| Bond | Typical Length (Å) |

|---|---|

| N1-C2 | 1.33 - 1.38 |

| C2-N3 | 1.31 - 1.36 |

| N1-C7a | 1.38 - 1.42 |

| C4-C5 | 1.36 - 1.41 |

| C5-C6 | 1.37 - 1.42 |

| C6-C7 | 1.36 - 1.40 |

| C7-C7a | 1.39 - 1.43 |

Data compiled from representative benzimidazole structures.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The supramolecular architecture of benzimidazole derivatives in the solid state is governed by a network of intermolecular interactions. These non-covalent forces are critical in determining the crystal packing and, consequently, the material's physical properties.

Hydrogen Bonding: The primary amine (-NH₂) of the methanamine group and the nitrogen atom (N3) of the imidazole (B134444) ring are key sites for hydrogen bonding. It is expected that strong N—H···N hydrogen bonds will be a dominant feature, linking molecules into chains or more complex networks. nih.govnih.govmdpi.com In the crystal structure of a similar compound, molecules were linked by N—H···N hydrogen bonds into chains running parallel to a crystallographic axis. nih.gov Additionally, weaker C—H···N and C—H···π interactions are commonly observed, further stabilizing the crystal structure. nih.govresearchgate.net

Hirshfeld Surface Analysis: To visualize and quantify these varied intermolecular contacts, Hirshfeld surface analysis is a powerful tool. nih.gov This method maps the electron distribution of a molecule within a crystal to identify and analyze close contacts with neighboring molecules. The surface is colored based on normalized contact distances (dnorm), where red spots indicate close contacts (like hydrogen bonds), white represents contacts near the van der Waals separation, and blue indicates longer contacts. nih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes the intermolecular contacts by plotting the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior (di). The percentage contribution of different types of contacts can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.goviucr.org

For benzimidazole derivatives, Hirshfeld analyses consistently show that H···H, C···H/H···C, and N···H/H···N contacts are the most significant. nih.govnih.gov For example, one analysis of a benzimidazole compound revealed the following contributions: H···H (47.5%), C···H/H···C (27.6%), O···H/H···O (12.4%), and N···H/H···N (6.1%). nih.goviucr.org The sharp spikes in the fingerprint plots for N···H contacts are characteristic of strong hydrogen bonding. nih.gov π–π stacking interactions between the aromatic benzimidazole rings also often play a role in the crystal cohesion. nih.govresearchgate.net

| Interaction Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | ~45 - 50% | Represents the large surface area of hydrogen atoms. |

| C···H / H···C | ~20 - 30% | Includes C—H···π interactions and general van der Waals contacts. nih.gov |

| N···H / H···N | ~5 - 20% | Quantifies N—H···N hydrogen bonds, crucial for structural stability. nih.gov |

| C···C | ~3 - 5% | Indicative of π–π stacking interactions between aromatic rings. nih.gov |

Data represents typical values for substituted benzimidazole compounds. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons. While (1-Methylbenzimidazol-5-yl)methanamine itself is diamagnetic (no unpaired electrons) and therefore EPR-silent, it can act as a ligand, coordinating with paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II), Mn(II)) to form complexes that are EPR-active. nih.govnih.gov

The EPR spectrum of such a complex provides detailed information about the electronic structure and the local environment of the metal center. Analysis of the spectrum can reveal:

The g-factor: This parameter provides insight into the electronic environment of the unpaired electron. The anisotropy of the g-factor (gₓ, gᵧ, g₂) can help determine the coordination geometry of the metal complex (e.g., octahedral, tetrahedral, or square planar). nih.gov

Hyperfine Coupling: The interaction between the unpaired electron and the magnetic nucleus of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu) results in the splitting of EPR lines. The magnitude of this hyperfine coupling constant (A) gives information about the nature of the metal-ligand bond and the delocalization of the unpaired electron onto the ligand. nih.gov

Superhyperfine Coupling: If the unpaired electron interacts with the nuclei of the ligand atoms (like ¹⁴N), further splitting, known as superhyperfine coupling, can be observed. This provides direct evidence of the coordination of the ligand to the metal center and the covalency of the metal-ligand bond.

For example, the X-band EPR spectra of Cu(II) complexes with benzimidazole-derived ligands are often used to characterize their geometry. nih.govresearchgate.net A spectrum showing g|| > g⊥ > 2.0023 is typically indicative of a dₓ²-ᵧ² ground state, which is common for distorted octahedral or square-planar Cu(II) complexes. nih.gov The study of these paramagnetic complexes is essential for understanding their magnetic properties and potential applications in areas like catalysis and bioinorganic chemistry.

Computational and Theoretical Investigations of 1 Methylbenzimidazol 5 Yl Methanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy.

A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation, known as geometry optimization. For (1-Methylbenzimidazol-5-yl)methanamine, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to locate the global minimum on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles. researchgate.netscispace.com The optimized geometry provides a solid foundation for all subsequent computational investigations.

The electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Parameters such as Mulliken atomic charges provide a way to quantify the partial charge on each atom, indicating sites susceptible to electrostatic interactions. nih.gov The molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govejosat.com.tr For (1-Methylbenzimidazol-5-yl)methanamine, the nitrogen atoms of the imidazole (B134444) ring and the amino group are expected to be electron-rich, while the hydrogen atoms are generally electron-poor.

Note: The values in this table are illustrative and representative of typical DFT calculations for similar benzimidazole (B57391) derivatives.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required for electronic excitation. irjweb.comresearchgate.netnih.gov

For (1-Methylbenzimidazol-5-yl)methanamine, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system and the amino group, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is likely distributed over the aromatic system, representing the regions most susceptible to receiving electrons. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity. irjweb.com

Table 2: Frontier Molecular Orbital and Reactivity Descriptor Data for (1-Methylbenzimidazol-5-yl)methanamine

| Parameter | Description | Illustrative Value |

|---|---|---|

| FMO Energies (eV) | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 5.3 |

| Global Reactivity Descriptors (eV) | ||

| Ionization Potential (I) | The energy required to remove an electron (-EHOMO). | 5.8 |

| Electron Affinity (A) | The energy released when an electron is added (-ELUMO). | 0.5 |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | 3.15 |

| Chemical Hardness (η) | A measure of the resistance to charge transfer. | 2.65 |

Note: The values in this table are illustrative and based on typical DFT calculations for related benzimidazole compounds.

DFT calculations are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict the 1H and 13C NMR chemical shifts. d-nb.infonih.govnih.gov These theoretical calculations can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of (1-Methylbenzimidazol-5-yl)methanamine and its derivatives. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.govresearchgate.netresearchgate.net This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic transitions occurring within the molecule upon absorption of UV-visible light.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.govatlantis-press.com The calculated IR spectrum can be compared with experimental data to identify characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amine group, C=N stretching of the imidazole ring, and aromatic C-H stretching vibrations. mdpi.com

Molecular Dynamics Simulations (e.g., for self-assembly or solvation effects)

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govresearchgate.net For (1-Methylbenzimidazol-5-yl)methanamine, MD simulations can provide insights into its dynamic behavior in various environments.

One area of interest is the study of self-assembly processes. MD simulations can be used to investigate how individual molecules of (1-Methylbenzimidazol-5-yl)methanamine might interact with each other to form larger aggregates or supramolecular structures. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process.

Furthermore, MD simulations are instrumental in understanding solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the solute-solvent interactions in detail. semanticscholar.orgrsc.orgnih.gov This can provide information on the hydration shell around the molecule and the influence of the solvent on its conformation and dynamics. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of (1-Methylbenzimidazol-5-yl)methanamine, computational studies can be employed to investigate the reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. By mapping out the potential energy surface of the reaction, researchers can gain a detailed understanding of the step-by-step process of bond formation and cleavage.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Advanced Functionalization

Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis and subsequent functionalization of (1-Methylbenzimidazol-5-yl)methanamine. While traditional methods for creating benzimidazoles exist, research is moving towards novel catalytic systems and one-pot procedures to improve yields and reduce environmental impact. researchgate.net

Advanced functionalization strategies could target three main sites on the molecule: the primary amine, the benzimidazole (B57391) ring, and the N-methyl group. The primary amine is a key reaction site for forming amides, imines, and sulfonamides, allowing for the attachment of a wide array of functional groups. The benzimidazole core itself can be further substituted, offering pathways to modulate the electronic properties and steric profile of the molecule. Research into selective C-H activation or directed metallation could unlock new routes for precise modifications.

The table below outlines potential areas of exploration for synthesizing advanced derivatives.

| Target Site for Functionalization | Potential Reaction Type | Desired Outcome/Functionality | Representative Catalyst/Reagent Class |

| Methanamine (-CH₂NH₂) Group | Acylation, Schiff Base Condensation | Attachment of polymers, chromophores, or catalytic moieties | Acid chlorides, Aldehydes/Ketones |

| Benzimidazole Ring (C4, C6, C7) | Halogenation, Nitration, C-H Arylation | Tuning of electronic properties, introduction of cross-linking sites | N-Bromosuccinimide (NBS), Transition Metal Catalysts (e.g., Palladium) |

| Benzimidazole N-H (if demethylated) | N-Arylation | Development of ligands for catalysis rsc.org | Copper (I) Catalysts rsc.org |

| Overall Synthesis | One-Pot Condensation | Increased efficiency, reduced waste | Lanthanum Chloride, Cobalt Ferrite Nanoparticles researchgate.net |

Future work in this area will be critical for creating a library of derivatives with tailored properties, enabling their systematic evaluation in the applications described below.

Development of Advanced Catalytic Systems based on (1-Methylbenzimidazol-5-yl)methanamine Complexes

The nitrogen atoms within the benzimidazole ring and the appended methanamine group make (1-Methylbenzimidazol-5-yl)methanamine an excellent candidate for a bidentate ligand in coordination chemistry. Such ligands are crucial in the development of homogeneous and heterogeneous catalysts. acs.orgmdpi.com Future research is anticipated to focus on synthesizing and characterizing metal complexes of this ligand and evaluating their catalytic activity in various organic transformations.

Transition metals such as copper, nickel, palladium, and rhodium could be coordinated to form stable complexes. acs.orgnih.gov These complexes could be explored as catalysts in reactions like C-C and C-N coupling, which are fundamental to pharmaceutical and materials synthesis. rsc.orgacs.org For instance, nickel complexes with benzimidazole-based ligands have shown activity in Kumada coupling reactions. acs.org Similarly, copper(I) complexes are effective for the N-arylation of imidazoles and other heterocycles. rsc.org

Another promising area is photoredox catalysis, where copper(II) complexes based on benzimidazole ligands have been used as photoinitiators for polymerization reactions. nih.gov Furthermore, porous ionic polymers derived from benzimidazole structures have been designed as metal-free catalysts for reactions like CO₂ cycloaddition, a process that converts carbon dioxide into valuable chemicals. researchgate.net The presence of the amine group in (1-Methylbenzimidazol-5-yl)methanamine could provide a synergistic effect in such catalytic systems. researchgate.net

| Potential Metal Center | Target Catalytic Reaction | Significance of Application |

| Copper (Cu) | N-Arylation, Photopolymerization | Synthesis of complex organic molecules, development of advanced polymer materials. rsc.orgnih.gov |

| Nickel (Ni) | Kumada Cross-Coupling | Formation of carbon-carbon bonds for organic synthesis. acs.org |

| Palladium (Pd) | Suzuki, Heck, Sonogashira Coupling | Widely used methods for creating complex molecular architectures. |

| Metal-Free (Ionic Polymer) | CO₂ Cycloaddition | Carbon capture and utilization, green chemistry. researchgate.net |

Integration into Functional Materials (e.g., sensors, polymers)

The integration of (1-Methylbenzimidazol-5-yl)methanamine into functional materials represents a significant growth area. Its rigid, aromatic benzimidazole core can impart thermal stability and specific optical properties to polymers, while the amine group provides a reactive handle for incorporation into polymer chains or for grafting onto surfaces.

In the realm of polymers, the compound could be used as a monomer or a cross-linking agent to create high-performance materials. Benzimidazole-containing polymers are known for their high thermal and chemical stability. By incorporating this specific molecule, it may be possible to create materials with enhanced properties, such as improved solubility or the ability to coordinate metal ions for catalytic or separation purposes. For example, benzimidazole derivatives have been explored in the context of creating photopolymers when combined with copper complexes and other agents. nih.gov

As a component of chemical sensors, the chelating ability of the molecule could be exploited for the detection of metal ions. Upon binding to a specific metal, a measurable change in fluorescence or color could be observed. The benzimidazole moiety can act as a fluorophore, and its interaction with analytes can lead to quenching or enhancement of its emission, forming the basis of a sensory response.

| Material Type | Role of (1-Methylbenzimidazol-5-yl)methanamine | Potential Application | Key Property |

| High-Performance Polymers | Monomer / Cross-linker | Thermally stable plastics, membranes for separation | Thermal stability, chemical resistance from benzimidazole core |

| Chemical Sensors | Receptor / Fluorophore | Environmental monitoring (heavy metal detection) | Chelation with metal ions, changes in optical properties |

| Conductive Polymers | Dopant / Functional Additive | Organic electronics, antistatic coatings | π-conjugated system, ability to be oxidized/reduced |

| Nanoparticle Surface Coatings | Capping Agent / Ligand | Stabilization of catalytic nanoparticles | Coordination to metal surfaces via nitrogen atoms |

Advanced Theoretical Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules and materials based on the (1-Methylbenzimidazol-5-yl)methanamine scaffold. tandfonline.comresearchgate.net Advanced theoretical modeling can provide deep insights into the molecule's properties and guide experimental efforts, saving significant time and resources.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of the molecule and its metal complexes. researchgate.net This allows for the study of bond lengths, angles, and charge distributions, which are crucial for understanding reactivity and potential applications in catalysis and materials science. nih.gov DFT can also be used to model reaction mechanisms, helping to elucidate how catalysts based on this ligand might function. researchgate.net

For designing new derivatives, quantitative structure-activity relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used. tandfonline.com These techniques correlate structural features of molecules with their properties (e.g., catalytic activity, binding affinity). By building predictive models, researchers can screen virtual libraries of derivatives to identify the most promising candidates for synthesis and testing. tandfonline.commdpi.com Molecular dynamics (MD) simulations can further be used to understand the behavior of these molecules in different environments, such as in solution or integrated within a polymer matrix. researchgate.net

| Modeling Technique | Objective | Predicted Properties / Insights |

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. | Molecular orbital energies, charge distribution, reaction energy profiles. researchgate.netnih.gov |

| Molecular Docking | Predict binding modes and affinities to target sites. | Preferred binding orientation, interaction energies. researchgate.netmdpi.com |

| QSAR (e.g., CoMFA/CoMSIA) | Develop predictive models for activity and properties. | Correlation of structural features with catalytic efficiency or material performance. tandfonline.com |

| Molecular Dynamics (MD) | Simulate dynamic behavior in a specific environment. | Conformational changes, solvent effects, interactions within a material. researchgate.net |

Q & A

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway tracing?

- Methodological Answer : Synthesize ¹³C-labeled methanamine via reductive amination with NaBH₃CN/¹³CH₂O. Use LC-MS/MS to track incorporation into metabolites (e.g., urea cycle intermediates) in hepatocyte models. Quantify isotopic enrichment with MIDAS software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.